molecular formula C3H4N4O2 B128990 3-Amino-2H-triazine-4,5-dione CAS No. 150711-09-4

3-Amino-2H-triazine-4,5-dione

Cat. No.: B128990
CAS No.: 150711-09-4
M. Wt: 128.09 g/mol
InChI Key: CDQOJTQAGBDLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2H-triazine-4,5-dione is a high-purity triazine derivative offered as a key chemical building block for advanced research and development. Triazine-based heterocycles are recognized in medicinal chemistry as privileged scaffolds due to their wide range of pharmacological activities. Researchers value these compounds for developing novel substances with potential antibacterial, antifungal, and antitumor properties. The structure of this compound, featuring amino and dione functional groups, makes it a versatile intermediate for synthesizing more complex molecules, such as fused heterobicyclic systems like triazolo-triazines, which are investigated for their enhanced bioactivity. This product is intended for use in laboratory research only. It is not manufactured for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, as it may cause skin and eye irritation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

150711-09-4

Molecular Formula

C3H4N4O2

Molecular Weight

128.09 g/mol

IUPAC Name

3-amino-2H-triazine-4,5-dione

InChI

InChI=1S/C3H4N4O2/c4-7-3(9)2(8)1-5-6-7/h1,6H,4H2

InChI Key

CDQOJTQAGBDLGD-UHFFFAOYSA-N

SMILES

C1=NNN(C(=O)C1=O)N

Canonical SMILES

C1=NNN(C(=O)C1=O)N

Synonyms

1,2,3-Triazine-4,5-dione,3-amino-2,3-dihydro-(9CI)

Origin of Product

United States

Synthetic Methodologies for 3 Amino 2h Triazine 4,5 Dione and Its Derivatives

Classical and Conventional Synthetic Routes

Cyclization Reactions from Precursors

A primary and well-established method for synthesizing the 1,2,4-triazine (B1199460) core involves the cyclization of appropriate precursor molecules. This typically entails the reaction of a 1,2-dicarbonyl compound with a reagent containing a hydrazine (B178648) moiety. For instance, the cyclization of benzil (B1666583) with thiosemicarbazide (B42300) is a known method to produce 5,6-diphenyl-1,2,4-triazine-3-thiol, a derivative that can be further modified. researchgate.net Similarly, reacting 1-(prop-2-en-1-yl)-1H-indole-2,3-dione with thiosemicarbazide leads to the formation of 5-(prop-2-en-1-yl)-5H- mdpi.comscirp.orgwikipedia.orgtriazino[5,6-b]indole-3-thiol. researchgate.net

Another approach involves the diazotization of 3-amino-1H-pyrazole-4-carboxamides or 3-amino-1H-pyrazole-4-carbonitriles, followed by the cyclization of the intermediate diazo compounds under acidic conditions to yield pyrazolo[3,4-d] mdpi.comscirp.orgresearchgate.nettriazin-4-ones. nih.gov The condensation of ketoaminals, derived from α,α-dibromoketones and morpholine (B109124), with aminoguanidine (B1677879) in the presence of acetic acid in methanol (B129727) affords 5-substituted-3-amino-1,2,4-triazines with high regioselectivity. researchgate.net

PrecursorsReagentsProductReference
BenzilThiosemicarbazide5,6-diphenyl-1,2,4-triazine-3-thiol researchgate.net
1-(prop-2-en-1-yl)-1H-indole-2,3-dioneThiosemicarbazide5-(prop-2-en-1-yl)-5H- mdpi.comscirp.orgwikipedia.orgtriazino[5,6-b]indole-3-thiol researchgate.net
3-amino-1H-pyrazole-4-carboxamidesDiazotizing agentsPyrazolo[3,4-d] mdpi.comscirp.orgresearchgate.nettriazin-4-ones nih.gov
KetoaminalsAminoguanidine, Acetic Acid5-substituted-3-amino-1,2,4-triazines researchgate.net

Aminolysis and Ammonolysis Approaches

Aminolysis and ammonolysis are crucial reactions for introducing amino functionalities into the triazine ring. Ammonolysis, in a general sense, involves a reaction with ammonia (B1221849), which can act as a nucleophile to displace leaving groups on a heterocyclic ring. wikipedia.org For instance, haloalkanes react with concentrated ammonia in a sealed tube with ethanol (B145695) to form a series of amines, a process known as Hoffmann's ammonolysis. wikipedia.orguobabylon.edu.iq This principle can be applied to halogenated triazine precursors.

A common precursor for many triazine derivatives is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms on cyanuric chloride can be sequentially substituted by nucleophiles like amines. The reaction temperature is a key factor in controlling the degree of substitution. The first chlorine atom is typically substituted at low temperatures (around 0 °C), while the replacement of the second chlorine atom occurs at room temperature. mdpi.com This stepwise substitution allows for the synthesis of mono-, di-, and tri-substituted amino-1,3,5-triazines. nih.govmdpi.com For example, reacting 2-chloro-4,6-dimethoxytriazine with an α-amino acid in the presence of a base like triethylamine (B128534) can yield (4,6-dimethoxy-1,3,5-triazin-2-yl) amino acid derivatives. nih.gov

The synthesis of 6-chloro-N2-phenethyl-1,3,5-triazine-2,4-diamine is achieved by treating the precursor with a 25% ammonia solution in acetone (B3395972) at room temperature. nih.gov

Starting MaterialReagentProductReference
Cyanuric chlorideAminesSubstituted amino-1,3,5-triazines mdpi.comnih.govmdpi.com
2-chloro-4,6-dimethoxytriazineα-amino acid, Triethylamine(4,6-dimethoxy-1,3,5-triazin-2-yl) amino acid nih.gov
2,4-dichloro-6-(phenethylamino)-1,3,5-triazineAmmonia solution6-chloro-N2-phenethyl-1,3,5-triazine-2,4-diamine nih.gov

Reactions Involving Semicarbazide and Thiosemicarbazide Derivatives

Semicarbazide and thiosemicarbazide are versatile reagents in the synthesis of 1,2,4-triazine derivatives. Their utility lies in their ability to react with 1,2-dicarbonyl compounds or their equivalents to form the triazine ring. researchgate.net For example, the condensation of (E)-4-(4'-bromo styryl)-2-oxo-3-buteneoic acid with thiosemicarbazide leads to the formation of 3-thioxo-1,2,4-triazin-5-one derivatives. scirp.org

The reaction of 3-methyl-1-phenyl-2-pyrazolin-4,5-dione with thiosemicarbazide in aqueous potassium carbonate yields pyrazole (B372694) thiosemicarbazones, which upon heating, cyclize to form 7-methyl-5-phenyl-5H-pyrazolo[3,4-e]1,2,4-triazin-3-thiol. researchgate.net Furthermore, isatin (B1672199) can be condensed with thiosemicarbazide in the presence of potassium carbonate to prepare 3-hydrazino-1,2,4-triazino[5,6-b]indole derivatives. researchgate.net These reactions highlight the importance of thiosemicarbazide in constructing fused triazine ring systems.

Modern and Optimized Synthetic Strategies

Regioselective Synthesis Approaches

Achieving regioselectivity is a significant challenge in the synthesis of substituted triazines. Modern synthetic methods have focused on developing strategies to control the position of substituent introduction. One such approach involves the nucleophilic displacement of α,α-dibromoketones with excess morpholine to form ketoaminals. These intermediates then undergo condensation with aminoguanidine to yield 5-substituted-3-amino-1,2,4-triazines with over 95% regioselectivity. researchgate.net

Another strategy for regioselective synthesis involves the stepwise substitution of chlorine atoms in cyanuric chloride by carefully controlling the reaction temperature. This allows for the selective introduction of different nucleophiles at specific positions on the triazine ring. mdpi.com For example, the synthesis of 2,4,6-trisubstituted-1,3,5-triazines can be achieved by the sequential addition of different amines to cyanuric chloride. mdpi.com

Green Chemistry and Sustainable Synthetic Pathways

In recent years, there has been a significant shift towards the development of environmentally friendly and sustainable synthetic methods. researchgate.netresearchgate.net For the synthesis of triazine derivatives, several green chemistry approaches have been explored.

Microwave-assisted synthesis has emerged as a powerful tool, offering advantages such as shorter reaction times, reduced solvent usage, and often higher yields. researchgate.netrsc.org The preparation of 2,4-diamino-1,3,5-triazines has been successfully achieved by reacting dicyandiamide (B1669379) with nitriles under microwave irradiation. researchgate.netrsc.org This method is considered a green procedure due to the significant reduction in solvent use and the simplicity of the work-up. researchgate.netrsc.org Microwave irradiation has also proven to be effective for the synthesis of asymmetrical triamine-1,3,5-triazines, facilitating the replacement of the third chloro-substituent in 1,3,5-triazine (B166579) derivatives. chim.it

Ultrasound-assisted synthesis is another green technique that can enhance reaction rates and yields. The synthesis of 4,6-disubstituted-1,3,5-triazine hydrazone derivatives using ultrasonic irradiation at 40 °C for 30–60 minutes in ethanol with catalytic acetic acid resulted in significantly improved reaction rates and product yields (up to 96%) compared to the conventional reflux method which required 4–5 hours. mdpi.com

The use of heterogeneous catalysts, such as Mg-Al hydrotalcite, in a high-pressure Q-Tube reactor represents an efficient, economical, and sustainable approach for the synthesis of fused azines. This method allows for the reuse of the catalyst multiple times without significant loss of activity. mdpi.com

Green MethodReagents/ConditionsProductAdvantagesReference
Microwave IrradiationDicyandiamide, Nitriles2,4-diamino-1,3,5-triazinesReduced solvent use, short reaction time, simple work-up researchgate.netrsc.org
Microwave Irradiation2,4-dichloro-6-substituted-1,3,5-triazine, AminesAsymmetrical triamine-1,3,5-triazinesRapid heating, cleaner reactions, higher yields chim.it
Ultrasound Irradiation4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine, various nucleophilesMorpholine-functionalized triazine derivativesImproved reaction rate and yield mdpi.com
Heterogeneous Catalysis (Q-Tube)α,β-unsaturated ketone, aminoazoles, Mg-Al hydrotalciteFused azinesExcellent yields, short reaction time, catalyst reusability mdpi.com

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers a powerful platform for the combinatorial generation of triazinedione libraries. A notable method has been developed for the synthesis of trisubstituted 6-amino-2,4-dioxo-3,4-dihydro-1,3,5-triazines, which are structurally related to 3-Amino-2H-triazine-4,5-dione. nih.gov This technique is amenable to creating large libraries of compounds for screening purposes. nih.gov

The process begins with a resin-bound amine, which serves as the starting point for the synthesis. The key steps are outlined below:

Guanidinylation: The polymer-bound amine is first converted into the corresponding S-methylthiopseudourea. This intermediate then reacts with various secondary amines to yield a library of disubstituted guanidines attached to the solid support. nih.gov

Cyclization: The polymer-bound guanidines undergo cyclization when treated with chlorocarbonylisocyanate. This step efficiently forms the desired 2,4-dioxo-1,3,5-triazine (triazinedione) ring system. nih.gov

Further Diversification: A third point of diversity can be introduced through reactions like the Mitsunobu reaction, further expanding the scope of the synthesized library. nih.gov

This solid-phase approach allows for the systematic variation of substituents at three different positions on the triazine scaffold, making it a highly efficient method for generating diverse molecular structures. nih.gov

**2.3. Derivatization Strategies and Functional Group Transformations

Derivatization of the pre-formed this compound scaffold is crucial for tuning its chemical and biological properties. A variety of reactions have been employed to modify the triazine ring and its substituents.

Alkylation and arylation reactions are fundamental strategies for introducing carbon-based substituents onto the triazine-3,5-dione core. These reactions can be directed to different positions of the heterocyclic ring, primarily the nitrogen and carbon atoms.

A modern and eco-friendly approach involves the use of visible-light-induced cross-dehydrogenative coupling. researchgate.net This method allows for the direct C-H alkylation or arylation at the C6 position of the 1,2,4-triazine-3,5(2H,4H)-dione ring. researchgate.netrsc.org The reaction is often catalyzed by a metal-free photocatalyst, such as 2-tert-butylanthraquinone, and can use air as a green oxidant, proceeding efficiently at room temperature. researchgate.net Remarkably, this transformation can also be driven by natural sunlight, highlighting its sustainability. rsc.orgnih.gov

Nitrogen atoms on the triazine ring are also common sites for alkylation. For instance, the synthesis of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives often starts with the alkylation of the 2-position of a 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione precursor. nih.govacs.org This reaction is typically carried out using various alkyl halides in the presence of a mediator like bis(trimethylsilyl)acetamide (BSA). nih.govacs.org

Reaction TypePositionReagentsConditionsReference
Photoinduced C-H Alkylation/ArylationC6Ethers, HydrazinesVisible light, photocatalyst (e.g., 2-tert-butylanthraquinone), air researchgate.net
N-AlkylationN2Alkyl halidesBis(trimethylsilyl)acetamide (BSA) nih.govacs.org
N-AlkylationN4Benzyl (B1604629) halides- researchgate.net

Acylation and aroylation introduce carbonyl functionalities, which can serve as handles for further modification or as key pharmacophoric elements. These reactions typically target the exocyclic amino group or the nitrogen atoms of the triazine ring.

The amino group at position 3 is a primary site for such transformations. For example, aminated triazines can undergo electrophilic reactions with reagents like benzoyl chlorides to produce the corresponding benzoylated (aroylated) derivatives. africaresearchconnects.com Similarly, acetylation of aminotriazine (B8590112) derivatives has been shown to selectively occur at the amino group, leading to the formation of diacetylamino compounds while leaving other functional groups, such as a phenolic hydroxyl, intact. researchgate.net These reactions underscore the nucleophilic character of the exocyclic amino group. africaresearchconnects.comresearchgate.net

The interaction of 3-hydrazino-1,2,4-triazine derivatives with acylating and aroylating agents has also been investigated as a means to synthesize more complex heterocyclic systems. researchgate.net

Cyclocondensation and cycloaddition reactions are powerful tools for constructing fused heterocyclic systems, significantly increasing the molecular complexity and structural diversity of triazine derivatives. These reactions involve the participation of the triazine ring in the formation of new rings. researchgate.netresearchgate.net

One of the most significant cycloaddition reactions involving the 1,2,4-triazine scaffold is the inverse-electron-demand Diels-Alder (IEDDA) reaction. nih.gov While traditionally requiring high temperatures, it has been demonstrated that 1,2,4-triazines can react with strained dienophiles, such as bicyclononynes, at physiological temperatures (37 °C). nih.gov This strain-promoted reaction proceeds via a [4+2] cycloaddition followed by a retro-Diels-Alder cascade, ultimately forming a pyridine (B92270) or pyridazine (B1198779) product and releasing dinitrogen. nih.gov This bioorthogonal reaction provides a method for labeling and derivatization under mild conditions. nih.gov

Cyclocondensation reactions have also been employed, where the 3-amino or 3-hydrazino group acts as a binucleophile, reacting with 1,3-dielectrophiles to form new fused rings. For example, the reaction of 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) with chloroacetonitrile (B46850) results in the formation of a fused 1,2,4-triazino[4,3-b] nih.govresearchgate.netrsc.orgtriazine system. researchgate.net

Reaction TypeDescriptionKey ReagentsResulting StructureReference
Inverse-Electron-Demand Diels-Alder (IEDDA)[4+2] cycloaddition followed by retro-Diels-AlderStrained alkynes (e.g., bicyclononynes)Pyridine or Pyridazine derivatives nih.gov
CyclocondensationReaction of a binucleophilic triazine with a dielectrophileChloroacetonitrileFused triazino-triazine system researchgate.net

The reactivity of the this compound core is characterized by its interactions with both nucleophiles and electrophiles. The electron-deficient nature of the triazine ring makes it susceptible to nucleophilic attack, while the exocyclic amino group is nucleophilic and readily reacts with electrophiles.

The synthesis of substituted triazines often relies on the sequential nucleophilic substitution of chlorine atoms from a precursor like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). mdpi.comfrontiersin.orgnih.gov The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled, stepwise substitution by different nucleophiles such as amines, thiols, and alcohols to create multifunctionalized triazines. mdpi.comfrontiersin.org

Conversely, the 3-amino group provides a site for reaction with various electrophiles. As previously mentioned, it reacts with acyl chlorides africaresearchconnects.com and can also interact with other electrophilic species like isocyanates to form ureido derivatives. africaresearchconnects.comresearchgate.net The unique reactivity of the 3-amino group towards reagents like carbonitriles, carbonyls, and isothiocyanates makes it a versatile handle for derivatization. researchgate.net

The exocyclic amino group at the C3 position is a key site for introducing structural diversity into the this compound scaffold. Its nucleophilic nature allows for a wide range of chemical transformations. researchgate.net

Specific modifications include:

Acylation and Aroylation: Reaction with acid chlorides and anhydrides, such as benzoyl chloride, leads to the formation of amide linkages. africaresearchconnects.com Selective acetylation can produce diacetylamino derivatives. researchgate.net

Urea (B33335) Formation: Treatment with isocyanates, like phenyl isocyanate, yields corresponding monoureido compounds. africaresearchconnects.com

Reaction with Carbonyls and Isothiocyanates: The amino group exhibits distinct reactivity towards these electrophiles, providing pathways to a variety of derivatives. researchgate.net

Amino Acid Conjugation: The amino group can be coupled with amino acids to create peptide-triazine hybrids. This involves the nucleophilic substitution of a leaving group on the triazine ring by the amino group of an amino acid, often starting from a chlorinated triazine precursor. nih.govgoogle.com

Derivatization Strategies and Functional Group Transformations

Functionalization at Other Positions of the Triazinedione Ring System (e.g., N-2, N-4, C-6)

The versatility of the this compound scaffold is further enhanced by the potential for functionalization at various other positions on the triazinedione ring, including the nitrogen atoms at the N-2 and N-4 positions and the carbon atom at the C-6 position. These modifications can significantly alter the molecule's physicochemical properties and biological activity. Research into related 1,2,4-triazine-3,5(2H,4H)-dione systems provides a foundational understanding of the synthetic strategies that can be employed for such functionalizations.

Functionalization at the N-2 Position

The N-2 position of the triazinedione ring is a common site for alkylation. Synthetic approaches often utilize a precursor such as 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione as a starting material. The alkylation at the N-2 position can be effectively achieved using various alkyl halides in the presence of a silylating agent like bis(trimethylsilyl)acetamide (BSA), which facilitates the reaction. acs.orgnih.gov This methodology allows for the introduction of a wide range of substituents at this position.

Another method for introducing substituents at the N-2 position is the Mitsunobu reaction. acs.org This reaction is particularly useful for introducing groups via an alcohol, using reagents such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (PPh3). This approach has been demonstrated on N-4 protected triazinedione systems. acs.org

The table below summarizes representative examples of N-2 functionalization on a 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione precursor.

ReagentConditionsSubstituent at N-2Product
Methyl iodideBSA, acetonitrile, 82 °C-CH₃6-Bromo-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione
Ethyl bromideBSA, acetonitrile, 82 °C-CH₂CH₃6-Bromo-2-ethyl-1,2,4-triazine-3,5(2H,4H)-dione
Benzyl bromideBSA, acetonitrile, 82 °C-CH₂Ph6-Bromo-2-(benzyl)-1,2,4-triazine-3,5(2H,4H)-dione
1-(Bromomethyl)naphthaleneBSA, acetonitrile, 82 °C-CH₂(1-naphthyl)6-Bromo-2-(naphthalen-1-ylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione
Various AlcoholsDIAD, PPh₃-R (from R-OH)2-Substituted-6-bromo-4-[(phenylmethoxy)methyl]-1,2,4-triazine-3,5(2H,4H)-dione

Functionalization at the N-4 Position

Functionalization at the N-4 position is less commonly explored in the context of direct substitution on the this compound core but can be achieved through strategic synthesis. Often, the N-4 position is protected during the synthesis to direct functionalization to other sites, such as N-2. For example, a phenylmethoxymethyl group can be used as a protecting group at the N-4 position. acs.org The introduction and removal of such groups constitute a form of functionalization, enabling more complex synthetic pathways.

Functionalization at the C-6 Position

The C-6 position offers a valuable handle for introducing significant structural diversity. Starting from a 6-bromo-triazinedione derivative, the bromine atom can be displaced by various nucleophiles. A common transformation involves the substitution of the 6-bromo group with a benzyloxy group by treatment with benzyl alcohol in the presence of a base like potassium carbonate at elevated temperatures. acs.orgnih.gov The resulting 6-benzyloxy derivative can then be debenzylated via catalytic hydrogenation (e.g., using H₂ and Pd/C) or by treatment with reagents like boron tribromide (BBr₃) to yield a 6-hydroxy group. acs.orgnih.gov

This 6-hydroxy functionality serves as a key intermediate for further modifications or as a desired final functional group, which has been shown to be important for biological activity in related compounds. acs.orgnih.gov

The table below details the synthetic transformation at the C-6 position.

Starting MaterialReagents and ConditionsProductSubsequent ReactionFinal Product
6-Bromo-2-substituted-1,2,4-triazine-3,5(2H,4H)-dioneBenzyl alcohol, K₂CO₃, 150 °C6-(Benzyloxy)-2-substituted-1,2,4-triazine-3,5(2H,4H)-dioneH₂, Pd/C, MeOH, rt OR BBr₃, CH₂Cl₂, rt6-Hydroxy-2-substituted-1,2,4-triazine-3,5(2H,4H)-dione

These methodologies highlight the chemical tractability of the triazinedione ring system, allowing for systematic structural modifications at the N-2, N-4, and C-6 positions to develop a diverse library of derivatives for further investigation.

Chemical Reactivity and Reaction Mechanisms

Investigation of Nucleophilic and Electrophilic Reactivity

The 3-Amino-2H-triazine-4,5-dione molecule possesses both nucleophilic and electrophilic centers, leading to a dualistic reactivity. The exocyclic amino group at the C3 position provides a site of nucleophilicity, enabling reactions with various electrophiles. Conversely, the carbonyl carbons and the ring itself are electrophilic, making them susceptible to attack by nucleophiles. researchgate.netevitachem.comevitachem.com

The amino group at position 3 is a key driver of the compound's nucleophilic character, allowing it to act as an electron donor in reactions. researchgate.net This nucleophilicity is exploited in various synthetic transformations, including acylation, aroylation, and reactions with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, which can then be cyclized into fused heterocyclic systems. researchgate.net The treatment of related 3-amino-1,2,4-triazine structures with different electrophilic reagents is a common strategy for creating diverse new compounds. scirp.org

On the other hand, the electrophilic nature of the triazine-dione ring is primarily associated with the carbonyl groups at positions 4 and 5. These groups are susceptible to nucleophilic attack by various reagents, including amines and alcohols. evitachem.comevitachem.com This reactivity allows for the functionalization of the triazine core. For instance, related 3-amino-2-ethoxyquinazolin-4(3H)-one has been shown to react with a variety of nucleophiles. researchgate.net The functionalization of 1,2,4-triazines can also be achieved through nucleophilic attack on the exo C=N bonds, providing a direct method to introduce various substituents. researchgate.net

Table 1: Summary of Nucleophilic and Electrophilic Reactivity

Reactive CenterChemical NatureTypical ReactionsReactant TypeReference
Exocyclic Amino Group (-NH₂)NucleophilicAcylation, Aroylation, Alkylation, Formation of Ureas/ThioureasElectrophiles (e.g., acid chlorides, isocyanates) researchgate.netresearchgate.netscirp.org
Carbonyl Groups (C=O)ElectrophilicNucleophilic Addition, CondensationNucleophiles (e.g., amines, alcohols) evitachem.comevitachem.com
Triazine RingElectrophilicNucleophilic Substitution, Ring OpeningStrong Nucleophiles researchgate.net

Ring Transformations and Rearrangement Reactions

The 1,2,4-triazine (B1199460) ring system is known to undergo a variety of intriguing ring transformation and rearrangement reactions. These reactions often lead to the formation of different heterocyclic structures, significantly expanding the synthetic utility of the parent compound.

One notable transformation is ring contraction. For example, reactions of 6-azauracils with reagents like t-butyllithium have been shown to result in a ring contraction, yielding imidazole (B134444) derivatives. researchgate.net The mechanism for such novel transformations of 1,2,4-triazines into imidazoles has been a subject of study. researchgate.net In a related phenomenon, unexpected "ring switching" transformations have been observed where pyrazolidinone structures rearrange into imidazolidine-2,4-diones, which are structurally similar to the triazine-dione core. researchgate.net

Furthermore, this compound and its derivatives serve as precursors for the synthesis of fused heterocyclic systems through ring closure reactions. The amino and/or hydrazino groups on the triazine ring can react with bifunctional reagents to construct new rings. researchgate.net For instance, 4-amino-3-mercapto-1,2,4-triazine-5-ones can be cyclized with various reagents to form fused systems like triazino-thiadiazines. ut.ac.irrsc.org Pyrolytic desulfurization of these fused systems can induce a ring contraction to yield pyrazolotriazinones. rsc.org The reaction of related 3-(diethylamino)-5-chloro-2(1H)-pyrazinones with acetylenic compounds also results in ring transformations, yielding substituted 2-pyridinone systems. acs.org

Table 2: Examples of Ring Transformation and Rearrangement Reactions

Reaction TypeStarting MoietyReagents/ConditionsResulting StructureReference
Ring Contraction6-Azauracil (B101635)t-Butyllithium / Lithium diisopropylamideImidazole derivative researchgate.net
Ring Closure4-Amino-6-methyl-1,2,4-triazine-3(2H)-thione-5-onePhenacyl bromideFused 6H- nih.govacs.orgcas.cztriazino[3,4-b] nih.govcas.czrsc.org thiadiazine ut.ac.ir
Ring Transformation3-(Diethylamino)-5-chloro-2(1H)-pyrazinoneAcetylenic compoundsSubstituted 2-Pyridinone acs.org
Pyrolytic Ring Contraction1,2,4-Triazino-1,3,4-thiadiazinonePyrolysisPyrazolotriazinone rsc.org
Unexpected Rearrangement4-Benzyloxycarbonylamino-5-phenylpyrazolidin-3-oneCatalytic Hydrogenation (Pd-C)3-Amino-5-benzylimidazolidine-2,4-dione researchgate.net

Mechanistic Studies of Specific Reactions (e.g., Oxidative Cyclization)

Mechanistic investigations provide crucial insights into the reactivity of this compound and related compounds. Oxidative cyclization is a key reaction class where the mechanism has been studied in detail.

A manganese dioxide (MnO₂) mediated oxidative cyclization of dihydrotriazines, formed from the nucleophilic addition of phenols to a 1,2,4-triazine, provides access to fused triazine systems. urfu.rumdpi.com Mechanistic studies, including control experiments and DFT calculations, strongly suggest that this reaction proceeds through the formation of an O-coordinated manganese complex. urfu.rumdpi.com The regioselectivity of the cyclization versus simple aromatization is rationalized by examining the electron density of the highest occupied molecular orbitals (HOMO) in the dihydrotriazine intermediates. urfu.ru

Table 3: Mechanistic Insights into Reactions of Triazine Derivatives

ReactionProposed MechanismKey Mechanistic EvidenceReference
MnO₂-Mediated Oxidative CyclizationFormation of an O-coordinated manganese complex followed by C-C/C-O couplingControl experiments, DFT calculations of HOMO electron density urfu.rumdpi.com
Photocatalytic TrifluoromethylationRadical pathway initiated by photocatalystStern-Volmer fluorescence quenching experiments rsc.orgrsc.org
Aza Paternò–Büchi ReactionDiradical pathway involving [2+2] photocycloadditionExperimental and computational studies researchgate.net
Bromination in Aqueous AcidElectrophilic attack on the azauracil ringKinetic studies acs.org

Stability and Reactivity under Diverse Reaction Conditions

The stability of the this compound scaffold is a critical factor in its synthesis and application. Generally, the 1,2,4-triazine-3,5-dione ring is stable under standard laboratory conditions. However, it can be susceptible to degradation under extreme pH or temperature conditions. evitachem.com The development of synthetic methods for the functionalization of azauracils has been noted to sometimes require harsh reaction conditions. rsc.orgrsc.org

The reactivity of the core structure can be tuned by its substituents. For example, the behavior of a fluorine-substituted 6-(2'-aminophenyl)-3-thioxo-1,2,4-triazin-5-one derivative was studied under various alkylating and oxidizing conditions. scirp.org Treatment with oxidizing agents like iron(III) chloride (FeCl₃) or hydrogen peroxide (H₂O₂) led to the formation of disulfide or sulfonic acid derivatives, respectively. scirp.org Reaction with potassium permanganate (B83412) (KMnO₄) resulted in desulfurization to yield the corresponding 1,2,4-triazin-3,5-dione. scirp.org

In the context of biological systems, related 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have shown notable metabolic stability. nih.govacs.org Specifically, certain compounds in this class were found to be resistant to glucuronidation in mouse liver microsomes, a common metabolic pathway for similar structures. nih.govacs.org They also demonstrated stability against oxidation mediated by cytochrome P450 (CYP) enzymes. nih.govacs.org This resistance to metabolic degradation highlights the robustness of the triazine-dione core under specific biological conditions.

Table 4: Stability and Reactivity Under Specific Conditions

Condition/ReagentObservationProduct/OutcomeReference
Standard Laboratory ConditionsGenerally stableCompound remains intact evitachem.com
Extreme pH/TemperaturePotential for degradationDecomposition products evitachem.com
Oxidizing Agent (FeCl₃, H₂O₂)Oxidation of thioxo groupDisulfide, Sulfonic acid scirp.org
Oxidizing Agent (KMnO₄)Oxidative desulfurization1,2,4-Triazin-3,5-dione scirp.org
Mouse Liver Microsomes (UDPGA)Resistant to glucuronidationMetabolically stable nih.govacs.org
Mouse Liver Microsomes (NADPH)Resistant to CYP-dependent oxidationMetabolically stable nih.govacs.org

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for determining the structure of organic molecules in solution. weebly.com It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For complex heterocyclic systems like triazines, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for unambiguous structural assignment. weebly.comipb.pt

1D and 2D NMR for Structure Elucidation

One-dimensional NMR spectra, such as ¹H and ¹³C NMR, offer initial insights into the number and types of protons and carbons present in the molecule. ipb.ptomicsonline.org However, for larger and more complex derivatives of 3-Amino-2H-triazine-4,5-dione, these spectra can become crowded and difficult to interpret. omicsonline.org

Two-dimensional NMR techniques are employed to overcome the limitations of 1D NMR. omicsonline.org Experiments like COSY (Correlation Spectroscopy) establish proton-proton couplings, revealing which protons are adjacent to one another. emerypharma.com Heteronuclear correlation experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to correlate protons with their directly attached carbons (HSQC) or with carbons that are two or three bonds away (HMBC). ipb.ptomicsonline.org These techniques are instrumental in piecing together the complete molecular structure of complex triazine derivatives. mdpi.com For instance, the structures of various substituted 1,2,4-triazine-based hydrazone derivatives have been unequivocally confirmed using these methods. mdpi.com

Analysis of Chemical Shifts and Coupling Patterns

The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly dependent on the electronic environment of the nuclei. mdpi.comorganicchemistrydata.org In derivatives of this compound, the presence of electronegative nitrogen atoms and carbonyl groups within the triazine ring generally causes the ring protons and carbons to resonate at lower fields (higher ppm values). For example, in a substituted chromeno[2,3-d]pyrimido[1,6-b] mdpi.comumich.edunih.govtriazine, the proton at position 6-H appears at a downfield shift of δH 8.49 ppm. mdpi.com

Coupling constants (J), measured in Hertz (Hz), provide valuable information about the connectivity and stereochemistry of the molecule. mdpi.com The magnitude of the coupling constant between two protons is related to the number of bonds separating them and their dihedral angle. emerypharma.com For instance, vicinal coupling constants (³J) are crucial for determining the stereochemistry in cyclic systems. ipb.pt In complex spin systems, which are common in substituted triazines, the analysis of coupling patterns can reveal intricate structural details. organicchemistrydata.org

Table 1: Representative ¹H NMR Data for a Substituted Triazine Derivative
Proton AssignmentChemical Shift (δ ppm)Multiplicity
12-CH₃2.19s
13-H5.46s
9-H6.48s
11-H6.56s
Ar-H6.68–7.96m
6-H8.49s
NH9.54br s
OH9.71s

Data sourced from a study on chromeno[2,3-d]pyrimido[1,6-b] mdpi.comumich.edunih.govtriazine derivatives. mdpi.com

Infrared (IR) Spectroscopy

IR spectroscopy is a fundamental technique for identifying functional groups within a molecule. nih.gov It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Vibrational Analysis and Functional Group Identification

The IR spectrum of this compound and its derivatives displays characteristic absorption bands that confirm the presence of key functional groups. nih.gov The N-H stretching vibrations of the amino group (NH₂) and the ring N-H typically appear as broad bands in the region of 3100-3400 cm⁻¹. mdpi.comscirp.org The C=O stretching vibrations of the dione (B5365651) system are observed as strong, sharp peaks around 1600-1700 cm⁻¹. jmchemsci.com The C=N stretching vibration of the triazine ring usually appears in the 1580-1640 cm⁻¹ region. mdpi.comscirp.org For example, in a synthesized series of 3-amino-1,2,4-triazine derivatives, the IR spectra consistently showed bands for NH/NH₂ groups and carbonyl (CONH) groups. scirp.org

Table 2: Characteristic IR Absorption Frequencies for Triazine Derivatives
Functional GroupVibrational ModeFrequency Range (cm⁻¹)Reference
OH, NHStretching3387-3433 mdpi.com
Aromatic C-HStretching3050 scirp.org
C=NStretching1616-1647 mdpi.com
C=O (Amide)Stretching1610-1640 scirp.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. umich.edu

Fragmentation Pattern Analysis

In mass spectrometry, a molecule is ionized, often leading to the formation of a molecular ion (M⁺). This ion can then undergo fragmentation, breaking into smaller, charged fragments. researchgate.net The pattern of these fragments is unique to the molecule's structure and can be used to elucidate its connectivity. researchgate.netscirp.org For derivatives of this compound, the fragmentation often involves the loss of small, stable molecules or radicals from the triazine ring or its substituents. derpharmachemica.com For instance, in the mass spectrum of a complex chromeno[2,3-d]pyrimido[1,6-b] mdpi.comumich.edunih.govtriazine derivative, the molecular ion peak (M⁺) was observed, along with significant fragment ions corresponding to the loss of parts of the structure, such as a fragment at m/z 228 which was the base peak (100% relative abundance). mdpi.com The analysis of these fragmentation pathways provides strong evidence for the proposed chemical structure. derpharmachemica.com

Table 3: Key Mass Spectrometry Fragments for a Substituted Triazine Derivative
m/z ValueProposed Fragment IdentityRelative Abundance (%)
602M⁺3
603M⁺ + 14
604M⁺ + 23
228Fragment Ion88
105Fragment Ion100
77Fragment Ion79

Data corresponds to the fragmentation of 2-[2-(3-Bromophenyl)hydrazono]-10-Hydroxy-12-methyl-3,13-diphenyl-2H,13H-chromeno-[2,3-d]pyrimido[1,6-b] mdpi.comumich.edunih.gov triazine. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical method for investigating the electronic properties of molecules containing chromophores. For this compound, this technique elucidates the nature of its conjugated system.

Electronic Transitions and Conjugation Analysis

The UV-Vis spectrum of compounds containing a 1,2,4-triazine (B1199460) ring is characterized by electronic transitions involving π electrons in the heterocyclic system and non-bonding (n) electrons from the nitrogen and oxygen atoms. Most spectroscopic analyses of organic compounds are based on n → π* and π → π* transitions, which typically occur within an experimentally convenient region of the spectrum (200–700 nm). uomustansiriyah.edu.iq

The 1,2,4-triazine core, with its alternating double bonds and heteroatoms, constitutes a conjugated system. The presence of the amino group (-NH2) and two carbonyl groups (C=O) further influences the electronic distribution. The key electronic transitions expected for this molecule are:

π → π Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π antibonding orbital. They are typically of high intensity (molar absorptivity, ε, of 1,000-10,000 L·mol⁻¹·cm⁻¹) and are characteristic of conjugated systems. uomustansiriyah.edu.iq The degree of conjugation significantly affects the wavelength of maximum absorption (λmax); a more extended conjugated system requires less energy for the electronic transition, resulting in a shift to a longer wavelength (red shift). uomustansiriyah.edu.iq For related 6-(2'-Amino Phenyl)-3-Thioxo-1,2,4-Triazin-5(2H, 4H)One systems, absorption maxima have been observed around 310 nm, indicative of the electronic conjugation. scirp.org

n → π Transitions: These transitions occur when a non-bonding electron (from the lone pairs on nitrogen or oxygen atoms) is promoted to a π antibonding orbital. These transitions are generally of lower intensity (ε = 10-100 L·mol⁻¹·cm⁻¹) compared to π → π* transitions. uomustansiriyah.edu.iq

In triazine-based hydrazone derivatives, the absorption at the longest wavelength in the UV-Vis spectrum is identified as a π–π* transition, corresponding to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The specific λmax and intensity for this compound would depend on these transitions, influenced by the solvent polarity and the specific electronic environment of the chromophore.

Table 1: General Characteristics of Electronic Transitions in UV-Vis Spectroscopy

Transition Type Typical Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) Description
π → π * 1,000 - 10,000 High-intensity transition involving excitation from a π bonding to a π* antibonding orbital. uomustansiriyah.edu.iq

| n → π * | 10 - 100 | Low-intensity transition involving excitation from a non-bonding orbital to a π* antibonding orbital. uomustansiriyah.edu.iq |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the intermolecular forces that stabilize the crystal lattice.

Determination of Solid-State Molecular Structure

For instance, the crystal structure of 2,4-dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione was determined to be in the monoclinic space group P2₁/c. mdpi.com Similarly, studies on triazine-based hydrazones show that the triazine ring is generally planar, a consequence of the sp² hybridization of its constituent atoms. mdpi.com The planarity of this core ring structure is a fundamental characteristic.

The precise bond lengths and angles within the this compound molecule would define its molecular geometry. The amino group attached at the 3-position and the carbonyl groups at the 4- and 5-positions would dictate the electronic and steric features of the molecule, influencing how it packs in a crystal.

Table 2: Representative Crystallographic Data for a Related Triazine Derivative (2,4-dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione) mdpi.com

Parameter Value
Molecular Formula C₁₇H₁₅N₃O₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.7844(13)
b (Å) 8.5691(8)
c (Å) 13.0527(12)
**β (°) ** 105.961(2)
**Volume (ų) ** 1482.3(2)

| Z | 4 |

Analysis of Intermolecular Interactions

The crystal structure of nitrogen-containing heterocyclic compounds like this compound is stabilized by a network of intermolecular interactions. Hydrogen bonds are particularly significant. tandfonline.com The presence of an amino group (-NH₂) as a hydrogen bond donor and carbonyl oxygens (C=O) and ring nitrogens as hydrogen bond acceptors allows for the formation of robust hydrogen-bonding networks.

| π–π Stacking | Triazine Ring | Triazine Ring | Stabilizing interaction between parallel aromatic rings. mdpi.com |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent quantum chemical method used to study the electronic structure of many-body systems. It has been widely applied to analyze various aspects of triazine derivatives, providing valuable information on their molecular and electronic properties. researchgate.netresearchgate.net

Molecular Geometry Optimization and Energetic Properties

Quantum chemical calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For triazine derivatives, methods like DFT with basis sets such as 6-311++G(d,p) are used to calculate optimized structural parameters, including bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com These calculations are crucial for understanding the molecule's stability and conformational preferences. The planarity of the triazine ring is a key feature, with all atoms typically being sp² hybridized. mdpi.com Energetic properties, such as the total energy of the molecule, are also obtained through these calculations, which are fundamental for assessing its thermodynamic stability. nih.gov

Below is a table showcasing typical geometric parameters that can be obtained for triazine derivatives through DFT calculations.

ParameterDescriptionTypical Calculated Value Range
Bond Lengths (Å) The equilibrium distance between the nuclei of two bonded atoms.C-N: 1.3 - 1.4, C=O: ~1.2, N-N: 1.3 - 1.4, C-C: ~1.5, N-H: ~1.0, C-H: ~1.1
**Bond Angles (°) **The angle formed between three atoms across at least two bonds.C-N-C: 115-125, N-C-N: 115-125, O-C-N: 120-125
Dihedral Angles (°) The angle between two intersecting planes.Defines the planarity and conformation of the ring and substituents.

Note: The specific values for 3-Amino-2H-triazine-4,5-dione would require a dedicated computational study.

Electronic Structure Analysis (HOMO-LUMO, NBO)

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.govcolab.ws The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. nih.govirjweb.com A smaller energy gap suggests higher reactivity. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge delocalization, hyperconjugative interactions, and the transfer of charge within the molecule. nih.govdergipark.org.tr NBO analysis provides a detailed picture of the electron density distribution in atoms and the bonds between them. nih.gov

ParameterDescriptionSignificance
EHOMO Energy of the Highest Occupied Molecular Orbital.Relates to the ionization potential and electron-donating ability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital.Relates to the electron affinity and electron-accepting ability.
Energy Gap (ΔE) The energy difference between ELUMO and EHOMO.Indicates chemical reactivity, kinetic stability, and optical properties.
NBO Analysis Analyzes the filled and empty orbitals to describe bonding and charge distribution.Reveals intramolecular charge transfer and delocalization effects. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution and reactivity of a molecule. acs.org It illustrates the electrostatic potential on the electron density surface, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attacks. dergipark.org.trresearchgate.net The MEP map is color-coded, where red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). researchgate.netresearchgate.net For triazine derivatives, the electronegative nitrogen and oxygen atoms typically show negative potential, while hydrogen atoms of the amino group exhibit positive potential. researchgate.net

Tautomerism and Conformational Analysis

This compound can exist in different tautomeric forms and conformations. Tautomers are isomers that readily interconvert, typically through the migration of a proton. Computational studies are essential to determine the relative stabilities of these different forms. researchgate.net For similar heterocyclic systems, it has been shown that enol forms are often more stable than keto forms due to factors like aromaticity and conjugation. conicet.gov.ar Conformational analysis involves studying the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. conicet.gov.ar These studies, often performed using computational methods, help identify the most stable conformer in different environments. researchgate.net The synthesis of related 1,2,4-triazolidine-3,5-dione (urazole) precursors is a well-established area of research. acs.org

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. frontiersin.org Computational models, such as the Polarizable Continuum Model (PCM) within a Self-Consistent Reaction Field (SCRF) framework, are used to simulate the effects of different solvents. researchgate.net These studies can reveal how the solvent affects the molecular structure, vibrational spectra, and the relative stability of tautomers and conformers. researchgate.net For instance, polar solvents may stabilize more polar tautomers. researchgate.net The interaction between the solute and the solvent molecules in the first solvation sphere is particularly important in determining the molecular conformation and reaction selectivity. frontiersin.org

Molecular Modeling and Docking Studies for Ligand Interactions

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) interacts with a biological target, such as a protein or enzyme. nih.govajchem-a.com These studies are crucial in drug discovery and development. For triazine derivatives, docking studies have been used to investigate their potential as inhibitors of various enzymes. mdpi.comresearchgate.net The process involves placing the ligand into the binding site of the target protein and calculating a docking score, which estimates the binding affinity. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. nih.gov Molecular dynamics simulations can further be used to assess the stability of these interactions over time. researchgate.net

Prediction of Reaction Pathways and Transition States

Theoretical and computational chemistry studies are pivotal in elucidating the potential reaction pathways and characterizing the high-energy transition states of this compound. While specific computational studies exclusively targeting this molecule's reaction mechanisms are not extensively documented in publicly available literature, insights can be drawn from theoretical investigations of analogous triazine and azacytosine systems. These studies provide a framework for predicting the reactivity of the this compound ring.

The primary reaction pathways predicted for this compound involve nucleophilic attack, electrophilic attack, and tautomerization. Computational methods, particularly Density Functional Theory (DFT), are instrumental in modeling these reactions, calculating the energies of reactants, products, intermediates, and transition states.

Nucleophilic Substitution Reactions:

The triazine ring, being electron-deficient, is susceptible to nucleophilic attack. Computational studies on related triazine derivatives often explore nucleophilic substitution reactions. nih.govalliedacademies.orgdalalinstitute.comencyclopedia.pub For this compound, a plausible reaction pathway involves the nucleophilic substitution at the carbon atoms of the triazine ring. The presence of electron-withdrawing carbonyl groups is expected to activate the ring towards such attacks.

Table 1: Hypothetical Calculated Energy Profile for Nucleophilic Substitution on this compound

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants (this compound + Nu⁻)0.0
2Transition State 1 (TS1)+15.2
3Intermediate-5.8
4Transition State 2 (TS2)+10.5
5Products-12.3

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the type of data generated from computational studies.

The geometry of the transition state is a critical parameter, often characterized by the partial formation and breaking of bonds. For instance, in a nucleophilic attack, the transition state would feature an elongated bond to the leaving group and a newly forming bond with the nucleophile.

Tautomerization:

Tautomerism is a significant aspect of the chemistry of heterocyclic compounds containing amino and oxo groups. mdpi.comnih.govencyclopedia.pub For this compound, several tautomeric forms can exist, including amino-dione, imino-enol, and amino-enolone forms. Computational studies on analogous systems like 5-azacytosine (B16484) have shown that the relative stability of these tautomers can be determined using DFT calculations. researchgate.netresearchgate.net

The interconversion between these tautomers proceeds through transition states corresponding to intramolecular or solvent-assisted proton transfer. The energy barriers for these processes can be calculated to predict the likelihood and rate of tautomerization under different conditions. For example, the transition state for an intramolecular proton transfer often involves a strained four- or five-membered ring.

Electrophilic Attack:

While the triazine ring is generally electron-deficient, the presence of the amino group can direct electrophilic attack to the exocyclic nitrogen or to the ring nitrogen atoms. Computational studies can predict the most likely site of electrophilic attack by analyzing the molecular electrostatic potential and the energies of the possible protonated or alkylated intermediates.

Biological Activity and Mechanistic Investigations in Vitro Focus

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of the 1,2,4-triazine (B1199460) nucleus have been extensively studied as inhibitors of several key enzymes implicated in a range of physiological and pathological processes.

D-Amino Acid Oxidase (DAAO) Inhibition

A series of compounds based on the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold have been identified as potent inhibitors of D-Amino Acid Oxidase (DAAO), a flavoenzyme that degrades D-amino acids. nih.govacs.org The inhibitory potential of these derivatives is highly dependent on the substituent at the 2-position of the triazine ring. nih.govacs.org

Initial investigations were prompted by the finding that 6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione, a degradation product of the antibiotic ceftriaxone, exhibited DAAO inhibition with a half-maximal inhibitory concentration (IC50) of 2.8 μM. nih.gov This led to the synthesis and evaluation of a library of 2-substituted derivatives, many of which displayed potent inhibition in the low-micromolar to nanomolar range. nih.govacs.org For instance, derivatives featuring an aromatic ring, such as the phenethyl derivative and the naphthalen-1-ylmethyl derivative, were found to be the most potent, with IC50 values of 70 nM and 50 nM, respectively. nih.govacs.org

Mechanistic studies on the most potent compounds revealed a competitive mode of inhibition with respect to the substrate, D-serine. acs.org Kinetic analysis of 6-hydroxy-2-(naphthalen-1-ylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione demonstrated competitive inhibition with a Ki value of 60 nM. acs.org Further evidence confirmed that this compound competes at the substrate-binding site and not the FAD-cofactor binding site of the enzyme. acs.org The 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione core appears to be a key pharmacophore, showing metabolic resistance to O-glucuronidation, a common issue with other DAAO inhibitors. nih.govnih.gov

Inhibitory Activity of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives against DAAO
CompoundSubstituent at 2-positionIC50 (nM)
11aMethyl2800
11ePhenethyl70
11hNaphthalen-1-ylmethyl50

Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDK1) Inhibition

The 3-amino-1,2,4-triazine scaffold has been successfully utilized to develop potent and selective inhibitors of Pyruvate Dehydrogenase Kinases (PDKs), particularly the PDK1 isoform. nih.govnih.gov PDKs are crucial regulatory enzymes in cellular metabolism, and their inhibition is a target in cancer therapy. nih.gov A library of 3-amino-1,2,4-triazine derivatives, developed through a molecular hybridization approach combining triazine and indole (B1671886) moieties, showed potent, subtype-selective inhibition of PDK. nih.govmdpi.com

Biochemical screenings demonstrated that these compounds are effective inhibitors, with many showing a preference for PDK1 and PDK4 isoforms over PDK2 and PDK3. nih.govunipd.it Several derivatives were capable of completely suppressing the enzymatic activity of PDK1 at a concentration of 1.5 µM. nih.gov Subsequent IC50 determinations for the most active compounds revealed dramatic inhibition of PDK1 catalytic activity, with values in the sub-micromolar to nanomolar range (10 nM to 100 nM). nih.govmdpi.com These values were significantly more potent than reference PDK inhibitors like dichloroacetic acid (DCA). nih.govmdpi.com

Molecular modeling studies suggest that these 3-amino-1,2,4-triazine derivatives bind within the ATP-binding site of PDK1. nih.govnih.gov Structure-activity relationship (SAR) analyses indicated that the presence of a methoxyl group on an indole portion of the molecule and methylation at the indole nitrogen atoms are important for potent kinase inhibition. nih.gov

Inhibitory Activity of Selected 3-amino-1,2,4-triazine Derivatives against PDK1
CompoundIC50 (µM)
5i0.01
5k0.02
5l0.01
5w0.10
6h0.04
6j0.02
6s0.01

IMP Dehydrogenase Inhibition

Inosine 5′-monophosphate dehydrogenase (IMPDH) is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a target for immunosuppressive and antiviral therapies. acs.org The triazine scaffold has been explored for the development of IMPDH inhibitors. While much of the focus has been on urea-based compounds, heterocyclic analogues have also been investigated. One study reported a triazole-based compound as a potent inhibitor of IMPDH with an IC50 value of 150 nM. This discovery led to the investigation of a 1,2,4-triazine scaffold as a bioisostere to further explore the structure-activity relationship and optimize inhibitory activity against IMPDH.

Other Enzyme Systems (e.g., PARP-1, CYP1A1, Aldose Reductase)

The versatility of the triazine core has led to its investigation against other enzyme targets.

Aldose Reductase (ALR2): Aldose reductase is the first enzyme in the polyol pathway, which becomes activated under hyperglycemic conditions and is implicated in the pathophysiology of diabetic complications. nih.gov Fused triazine systems, specifically triazinoindoles, have been developed as inhibitors of this enzyme. nih.gov These compounds were designed as bifunctional agents possessing both aldose reductase inhibitory and antioxidant activities. Their development highlights the potential for incorporating the triazine core into more complex heterocyclic systems to target ALR2. nih.gov

PARP-1 and CYP1A1: Based on the conducted literature review, no specific studies detailing the direct inhibitory activity of compounds with the 3-Amino-2H-triazine-4,5-dione core against Poly (ADP-ribose) polymerase-1 (PARP-1) or Cytochrome P450 1A1 (CYP1A1) were identified.

Receptor Modulation and Ligand Binding Studies

In addition to enzyme inhibition, 1,2,4-triazine derivatives have been identified as modulators of cell surface receptors.

G-Protein-Coupled Receptor 84 (GPR84) Antagonism

G-protein-coupled receptor 84 (GPR84) is a proinflammatory receptor that is activated by medium-chain fatty acids. nih.govacs.org Antagonism of this receptor is a therapeutic strategy for inflammatory and fibrotic diseases. nih.govacs.org High-throughput screening identified a 1,2,4-triazine derivative, 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole, as a high-affinity and selective competitive antagonist of human GPR84. nih.gov

Extensive structure-activity relationship (SAR) studies have been conducted on this triazine series to optimize potency and pharmacokinetic properties. nih.govresearchgate.net These studies confirmed the competitive nature of the antagonism. nih.gov The lead compounds from these studies are highly potent, with pIC50 values (the negative logarithm of the IC50) often exceeding 7.0. researchgate.net For example, a lead compound designated as '42' was identified as a potent GPR84 antagonist with a favorable profile for further development. nih.govacs.org

Interestingly, this class of antagonists displays species selectivity. The lead compounds show high affinity for human, macaque, pig, and dog GPR84 orthologues but lack significant affinity for the mouse and rat receptors. nih.gov Molecular modeling and mutagenesis studies have provided a rationale for this difference, identifying key amino acid residues in the antagonist binding pocket that differ between species. nih.gov

Antagonistic Activity of Selected 1,2,4-Triazine Derivatives against human GPR84
CompoundpIC50
Compound 17.70
Compound 428.28

Serotonin (B10506) Receptor (5-HT) Ligand Interactions

The 1,3,5-triazine (B166579) nucleus is a recognized scaffold in the design of ligands for various G protein-coupled receptors, including serotonin (5-HT) receptors. nih.govmdpi.comnih.gov These receptors are integral to a vast array of physiological and neuropsychological processes, and their modulation is a key strategy in the treatment of central nervous system (CNS) disorders. nih.gov While direct studies on this compound are not prevalent in the reviewed literature, extensive research on other 1,3,5-triazine derivatives highlights the potential of this chemical class to interact with 5-HT receptors.

Notably, derivatives of 1,3,5-triazine-piperazine have been identified as a significant chemical family of potent 5-HT6 receptor ligands. nih.govmdpi.comnih.gov The 5-HT6 receptor, primarily located in the CNS, is a target for therapeutic intervention in cognitive impairment associated with conditions like Alzheimer's disease. nih.gov For instance, compounds such as 4-((1H-indol-3-yl)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine and 4-((2-isopropyl-5-methylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine have demonstrated high affinity for the 5-HT6 receptor, with Ki values in the nanomolar range. mdpi.com These molecules have also shown selectivity over other serotonin receptors like 5-HT1A, 5-HT2A, and 5-HT7, as well as the dopamine (B1211576) D2 receptor. mdpi.com

Furthermore, research into 1,3,5-triazine derivatives has extended to the 5-HT7 receptor, another important CNS target. nih.gov Studies on N2,N4-disubstituted-1,3,5-triazine-2,4,6-triamines have revealed compounds with high affinity for the 5-HT7 receptor. nih.gov For example, N2-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N4-phenethyl-1,3,5-triazine-2,4,6-triamine exhibited a Ki of 8 nM for the 5-HT7 receptor. nih.gov

While these findings are for more complex molecules than this compound, they underscore the capacity of the triazine core to serve as a foundation for potent and selective 5-HT receptor ligands. The presence of an amino group and a dione (B5365651) structure in the target compound suggests potential for hydrogen bonding and other interactions within the binding pockets of serotonin receptors, warranting future investigation into its specific receptor-binding profile.

Cellular Pathway Modulation (in vitro)

The modulation of cellular metabolism and redox balance is a critical aspect of cell survival and function, and its dysregulation is a hallmark of various diseases, including cancer. Certain triazine derivatives have been shown to interfere with these fundamental cellular processes.

A notable study on a library of 3-amino-1,2,4-triazine derivatives, structural isomers of the title compound, identified them as potent and subtype-selective inhibitors of pyruvate dehydrogenase kinases (PDKs). nih.gov PDKs are key enzymes in cellular metabolism that, when overactive in cancer cells, contribute to the Warburg effect, promoting cancer aggressiveness and resistance to therapy. nih.gov The inhibition of PDK by these 3-amino-1,2,4-triazine compounds was shown to hamper the PDK/pyruvate dehydrogenase (PDH) axis. This interference with a crucial metabolic checkpoint leads to a metabolic and redox cellular impairment, which can ultimately trigger cell death in cancer cells. nih.gov This research highlights the potential for amino-triazine scaffolds to be developed as agents that target cellular metabolism.

Apoptosis, or programmed cell death, is a vital process for normal tissue development and homeostasis, and its induction is a primary goal of many anticancer therapies. The 1,3,5-triazine scaffold has been incorporated into numerous compounds designed to induce apoptosis in cancer cells.

For example, a series of 2,4,6-trisubstituted 1,3,5-triazine derivatives bearing 2-chloroethyl and oligopeptide moieties were synthesized and evaluated for their effects on human colon cancer cell lines (DLD-1 and HT-29). nih.gov One of the most cytotoxic derivatives, a triazine with an Ala-Ala-OMe substituent, induced time- and dose-dependent cytotoxicity and was found to trigger apoptosis through the attenuation of intracellular signaling pathways. nih.gov Similarly, other studies have shown that 1,3,5-triazine derivatives can induce apoptosis and necrosis in various cancer cell lines, including glioblastoma and breast cancer. mdpi.com For instance, a trisubstituted triazine was identified as a relevant cytotoxic molecule against LBC3, LN-18, and LN-229 glioblastoma cell lines, causing apoptosis, necrosis, and significant cell shrinkage. mdpi.com

In another study, novel xanthone (B1684191) and acridone (B373769) derivatives were conjugated with 1,2,4-triazines. One of these conjugates demonstrated the ability to activate apoptotic mechanisms in glioblastoma cells, as confirmed by an Annexin V assay. mdpi.com These collective findings suggest that the triazine core is a versatile platform for the development of pro-apoptotic agents, indicating a potential area of investigation for this compound.

Antimicrobial Research (in vitro)

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. The 1,3,5-triazine scaffold has been extensively explored for its potential antibacterial and antifungal properties. nih.govnih.gov

Numerous studies have demonstrated the in vitro antibacterial activity of various 1,3,5-triazine derivatives against a range of Gram-positive and Gram-negative bacteria. For instance, combinatorial libraries based on the 1,3,5-triazine template have yielded compounds with potent antimicrobial activity. nih.gov

In one study, a series of mono-, di-, and trisubstituted s-triazine derivatives were synthesized and evaluated for their antimicrobial activity. nih.gov Several of these compounds showed promising activity against Staphylococcus aureus and Escherichia coli, with some exhibiting efficacy comparable to the standard antibiotic ampicillin. nih.gov Another investigation into 2,4,6-trisubstituted-1,3,5-triazines also reported significant in vitro antibacterial activities comparable to penicillin and streptomycin (B1217042) against tested microorganisms.

The antibacterial potential of triazine derivatives is often attributed to factors such as cationic charge, bulk, and lipophilicity, which can be modulated through substitution on the triazine ring.

Table 1: In Vitro Antibacterial Activity of Selected Triazine Derivatives

Compound/Derivative Test Organism Activity/MIC Reference
Substituted s-triazine derivatives Staphylococcus aureus Comparable to ampicillin nih.gov
Substituted s-triazine derivatives Escherichia coli Comparable to ampicillin nih.gov
2,4,6-trisubstituted-1,3,5-triazines Various bacteria Comparable to penicillin and streptomycin
2,4-dichloro-6-(trityloxy)-1,3,5-triazine derivatives Staphylococcus aureus Active researchgate.net

This table is for illustrative purposes and includes data for various triazine derivatives, not specifically this compound.

In addition to antibacterial effects, the 1,3,5-triazine scaffold has been investigated for its antifungal properties against various pathogenic fungi. mdpi.compreprints.orgnih.gov Reviews of s-triazine-based compounds have highlighted their potential as novel antifungal agents. preprints.orgnih.gov

One study reported the synthesis of a series of 1,3,5-triazine-2,4-diamine (B193344) derivatives and their evaluation against Candida albicans and Cryptococcus neoformans. nih.gov Certain substitutions on the phenyl ring resulted in moderate fungal growth inhibition. nih.gov Another study synthesized s-triazine-tetrazole analogs that demonstrated excellent antifungal efficacy against C. albicans, with minimum inhibitory concentration (MIC) values significantly lower than the reference drug fluconazole. preprints.org

Furthermore, some 1,3,5-triazine derivatives have shown synergistic antifungal activity when used in combination with existing antifungal drugs like fluconazole, particularly against resistant strains of C. albicans. mdpi.com

Table 2: In Vitro Antifungal Activity of Selected Triazine Derivatives

Compound/Derivative Test Organism Activity/MIC Reference
1,3,5-triazine-2,4-diamine derivatives Candida albicans Moderate growth inhibition (~25% at 32 µg/mL) nih.gov
1,3,5-triazine-2,4-diamine derivatives Cryptococcus neoformans Moderate growth inhibition (~30% at 32 µg/mL) nih.gov
s-triazine-tetrazole analogs Candida albicans MICs as low as 1.475 × 10⁻⁸ µg/mL preprints.org
Thiosemicarbazides containing 1,3,5-triazines Fluconazole-resistant C. albicans Synergistic activity with fluconazole mdpi.com

This table is for illustrative purposes and includes data for various triazine derivatives, not specifically this compound.

Antiviral Activity (e.g., Anti-HIV)

Direct in vitro studies on the anti-HIV activity of this compound (5-amino-6-azauracil) are not extensively documented. However, research into its derivatives has been prompted by the known antiviral properties of structurally similar compounds.

A study was conducted on derivatives of 5-amino-6-azauracil based on the established anti-HIV-1 activity of analogous 1-benzyl-5-(arylamino)uracil compounds. nih.gov Researchers synthesized specific derivatives, including 1-[4-(phenoxy)benzyl]-5-(phenylamino)-6-azauracil and 1-[4-(phenoxy)benzyl]-5-[(3,5-dichlorophenyl)amino]-6-azauracil, with the hypothesis that they might exhibit inhibitory activity against DNA-containing viruses. nih.govactanaturae.ru

These derivatives were subsequently tested for their activity against human adenovirus type 5 (HAdV5). The results indicated that the 5-amino-6-azauracil derivatives had limited efficacy in this context; one derivative was found to be an order of magnitude less active than its corresponding uracil (B121893) analog, while the other showed no inhibitory properties. nih.govactanaturae.ru Although the primary investigation did not evaluate for anti-HIV activity, the rationale for the synthesis was rooted in the anti-HIV potential of the broader class of uracil and azauracil analogs. nih.gov This suggests that while the core structure is of interest, further molecular modifications may be necessary to elicit potent anti-HIV activity.

Anticancer Research (in vitro cell lines)

The anticancer potential of the this compound scaffold has been investigated primarily through studies on its derivatives, focusing on antiproliferative effects and cytotoxicity against various cancer cell lines.

Information regarding the direct antiproliferative effects of the parent compound, 5-amino-6-azauracil, is limited. However, studies on structurally related compounds provide some insight. For instance, nucleoside monophosphate analogs of 5-substituted 6-aza-2'-deoxyuridine (B1247385) have been synthesized and evaluated as potential inhibitors of enzymes crucial for pathogen survival, such as mycobacterial thymidylate synthases. researchgate.net These studies found that the 6-aza-dUMP derivatives generally exhibited weak inhibitory activity against the target enzymes, suggesting a low level of antiproliferative action in that specific context. researchgate.net

Cytotoxicity evaluations of derivatives of the 6-azauracil (B101635) framework have been performed to assess their potential as anticancer agents. In a study evaluating 5'-monophosphate analogs of 5-modified 6-aza-2'-deoxyuridine, the compounds were tested for their cytotoxic effects on several human cancer cell lines. researchgate.net The results indicated a general lack of toxicity toward these cells.

The compounds were found to be non-cytotoxic against the tested cell lines at concentrations up to 100 µg/mL. researchgate.net This suggests that the core 6-azauracil structure possesses a low intrinsic cytotoxicity profile in these in vitro models, which could be a favorable characteristic for therapeutic development, minimizing off-target effects.

Compound ClassCell Lines TestedResult (CD₅₀)Reference
5'-Monophosphate derivatives of 5-modified 6-aza-2'-deoxyuridineHeLa (Cervical Cancer), A549 (Lung Cancer), MRC-5 (Normal Lung Fibroblast)> 100 µg/mL researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Positional and Substituent Effects on Biological Activity

A significant body of research has focused on the synthesis and evaluation of a series of 6-(2-amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5-dione derivatives for their anticonvulsant properties. researchgate.netnih.gov These studies have provided valuable insights into the impact of substituents on the phenyl rings at the C6 and N4 positions of the triazine core.

The general structure of the investigated anticonvulsant derivatives is characterized by a phenyl ring at the 4-position and a 2-aminophenyl group at the 6-position of the triazine-dione core. The anticonvulsant activity of these compounds was primarily assessed using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice. nih.gov

Substitutions on the 4-phenyl ring: Modifications on the phenyl ring attached to the N4 position of the triazine have a pronounced effect on anticonvulsant activity. The presence of a hydroxyl (-OH) group at the para-position (R2) of this phenyl ring was found to be a key determinant of potent activity. This observation is highlighted by the excellent anticonvulsant profile of compound 4r , which incorporates a 4-hydroxyphenyl group at the N4 position. nih.gov

Substitutions on the 6-(2-aminophenyl) ring: Alterations to the 2-aminophenyl moiety at the C6 position also play a crucial role in modulating biological activity. The introduction of a chlorine atom at the 5-position of this ring (R1), in conjunction with the aforementioned 4-hydroxyphenyl group at N4, resulted in the most active compound of the series, 4r (6-(2-amino-5-chlorophenyl)-4-(4-hydroxyphenyl)-1,2,4-triazine-3,5(2H,4H)-dione). nih.gov This suggests a synergistic effect between the electronic properties of the substituents on both phenyl rings.

The following table summarizes the structure-activity relationships of selected 6-(2-amino-substituted phenyl)-4-(substituted phenyl)-1,2,4-triazine-3,5-dione derivatives as anticonvulsant agents. nih.gov

CompoundR1R2Anticonvulsant Activity (MES)Anticonvulsant Activity (scPTZ)
4a HH+-
4d H4-Cl+++
4j 5-ClH+++
4r 5-Cl4-OH+++++++
4s 5-NO24-OH+++

Activity Scale: - (inactive), + (mild), ++ (moderate), +++ (good), ++++ (excellent)

These findings underscore the importance of specific substitution patterns for achieving potent anticonvulsant activity within this class of compounds. The electronic and steric properties of the substituents on both the N4-phenyl and C6-aminophenyl rings are critical for the interaction with the biological target.

Pharmacophore Elucidation and Optimization

In silico studies have been instrumental in defining the pharmacophore for the anticonvulsant activity of 3-Amino-2H-triazine-4,5-dione derivatives. nih.gov A pharmacophore model for these compounds typically includes several key features: a hydrophobic domain, an electron donor moiety, and a hydrogen-bonding site.

Molecular docking studies on the active derivatives, such as compound 4r , have suggested that their anticonvulsant mechanism of action is likely mediated through interaction with the GABA-A receptor rather than sodium ion channels. nih.gov The key pharmacophoric elements of the 6-(2-aminophenyl)-4-(phenyl)-1,2,4-triazine-3,5-dione scaffold are believed to interact with the receptor binding site as follows:

The triazine-dione core: The carbonyl groups and nitrogen atoms of the triazine ring can act as hydrogen bond acceptors.

The 4-hydroxyphenyl group: The hydroxyl group can serve as a crucial hydrogen bond donor/acceptor, which is consistent with the high activity observed for compounds bearing this moiety.

The 6-(2-aminophenyl) group: The amino group can act as a hydrogen bond donor, and the phenyl ring itself contributes to hydrophobic interactions within the binding pocket.

Optimization of these pharmacophoric features is a key strategy in the rational design of more potent analogs. For instance, the introduction of electron-withdrawing groups like chlorine on the 6-phenyl ring was shown to enhance activity, suggesting that tuning the electronic properties of this region is a viable optimization strategy. nih.gov

Rational Design Principles for Novel Derivatives

The collective SAR and pharmacophore data provide a solid foundation for the rational design of novel this compound derivatives with improved biological profiles. Key principles for the design of new anticonvulsant agents based on this scaffold include:

Incorporation of a substituted phenyl ring at the N4 position: A para-hydroxyl group on this ring is highly favorable for potent anticonvulsant activity.

Inclusion of a 2-aminophenyl moiety at the C6 position: This group is a key interaction point with the biological target.

Strategic substitution on the 6-(2-aminophenyl) ring: The introduction of small, electron-withdrawing groups, such as chlorine at the 5-position, can enhance activity.

Based on these principles, the design of new derivatives can focus on fine-tuning the electronic and steric properties of the substituents to optimize receptor binding and pharmacokinetic properties. For example, exploring other halogen substitutions on the 6-phenyl ring or introducing bioisosteric replacements for the hydroxyl group on the 4-phenyl ring could lead to the discovery of novel and more effective anticonvulsants. The compound 4r stands out as a lead scaffold for the development of safer and more efficient anticonvulsant drugs with potential neuroprotective and GABAergic effects. nih.gov

Correlation of Structural Features with Reactivity and Stability

The chemical reactivity and stability of this compound are dictated by its structural features. The parent compound is a colorless crystalline solid with low solubility in water, which can be increased by heating.

Reactivity: The presence of the amino group makes the compound susceptible to various organic reactions, including amination and substitution reactions. The triazine ring itself can participate in nucleophilic substitution reactions, a common feature of electron-deficient heterocyclic systems. The carbonyl groups can also undergo reactions typical of ketones and amides.

Stability: The stability of the triazine-dione core is generally good. However, like many heterocyclic compounds, it can be susceptible to degradation under harsh acidic or basic conditions, or at elevated temperatures. The stability of its derivatives will be influenced by the nature of the substituents. For instance, the introduction of bulky groups may sterically hinder reactions at the triazine core, thereby increasing the kinetic stability of the molecule.

Applications of 3 Amino 2h Triazine 4,5 Dione As Chemical Intermediates

Building Blocks for Complex Heterocyclic Systems

The polyfunctional nature of 3-Amino-2H-triazine-4,5-dione, with its reactive amino group and multiple ring nitrogens, establishes it as an effective substrate for the synthesis of complex, fused heterocyclic systems. researchgate.net The triazine ring can be functionalized or used as a foundation for constructing bicyclic and polycyclic structures through various synthetic strategies.

One key reaction is cyclocondensation. For instance, analogous structures like 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one react with phenacyl halides to yield fused triazino[3,4-b] researchgate.netnih.govthiadiazine systems. researchgate.net This demonstrates how the amino group and an adjacent heteroatom on the triazine ring can participate in ring-forming reactions to create more elaborate heterocyclic frameworks. Similarly, the amino group can be transformed, for example into a hydrazine (B178648), which can then undergo ring closure to form other fused systems. scirp.org

Furthermore, the amino group on the triazine ring can be a handle for introducing other (hetero)aromatic fragments via substitution reactions. researchgate.net This versatility allows for the strategic assembly of complex molecules where the triazine dione (B5365651) core serves as a central scaffold. The synthesis of pyrazolo[5,1-c] researchgate.netacs.orgtriazine derivatives, achieved through the diazotization of 5-aminopyrazoles followed by coupling and cyclization, exemplifies the utility of amino-heterocycles in building fused ring systems. This highlights the potential of the amino group on this compound to be converted into a diazonium salt, a highly versatile intermediate for subsequent carbon-carbon or carbon-heteroatom bond formation and cyclization reactions.

Starting Material ClassReaction TypeResulting Heterocyclic SystemReference
Amino-mercapto-triazinoneCyclocondensation with phenacyl halidesTriazino[3,4-b] researchgate.netnih.govthiadiazines researchgate.net
Amino-triazineDiazotization and coupling/cyclizationFused triazines (e.g., Pyrazolo[5,1-c] researchgate.netacs.orgtriazines)
PyrazolyltriazenesCyclative cleavagePyrazolo[3,4-d] nih.govacs.orgtriazines nih.gov
Amino acidsAmidine formation and cyclization with hydrazine1,2,4-Triazin-6-ones clockss.org

Precursors in Pharmaceutical Chemistry

The 1,2,4-triazine-3,5-dione scaffold, also known as the 6-azauracil (B101635) ring system, is a recognized pharmacophore in medicinal chemistry. guidechem.com Derivatives of this core structure have been investigated for a range of biological activities, making this compound a valuable precursor for the synthesis of potential therapeutic agents.

A significant example is the development of inhibitors for the enzyme D-amino acid oxidase (DAAO), which has been explored as a therapeutic target. A series of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives, which are close structural analogs of the title compound, were synthesized and found to be potent DAAO inhibitors. acs.orgnih.govacs.org The synthesis of these compounds often starts with a 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione, where the bromine atom is later substituted to introduce the desired functionality. acs.org This suggests that the 6-amino group of this compound could similarly be a key position for modification to develop new pharmaceutical candidates.

Furthermore, the parent 6-azauracil framework has been derivatized to produce compounds with other biological effects. For example, a series of 1-phenyl-6-azauracils bearing sulfonamide substituents demonstrated high anticoccidial activity in poultry, combining potent biological effects with rapid plasma clearance. nih.gov Research has also shown that 3-amino-1,2,4-triazine derivatives can act as PDK1 inhibitors, exhibiting significant antitumor activity and highlighting their potential in cancer therapeutics. sigmaaldrich.com The related compound, 6-amino-1,3-dimethyluracil, serves as a key intermediate in the synthesis of Urapidil, a drug used to treat hypertension. google.comnih.gov These examples underscore the importance of the aminotriazinedione scaffold as a starting point for the discovery and development of new drugs.

Core ScaffoldDerivative ClassBiological Target/ActivityReference
6-Hydroxy-1,2,4-triazine-3,5-dione2-Substituted derivativesD-amino acid oxidase (DAAO) inhibition acs.orgnih.govacs.org
1-Phenyl-6-azauracilSulfonamide derivativesAnticoccidial (Eimeria tenella) nih.gov
3-Amino-1,2,4-triazineVarious derivativesPDK1 inhibition (Antitumor) sigmaaldrich.com
6-Amino-1,3-dimethyluracilIntermediateSynthesis of Urapidil (Antihypertensive) google.comnih.gov

Intermediates in Material Science (e.g., Dyes, Pigments)

In the field of material science, this compound is a valuable intermediate, particularly for the synthesis of dyes and pigments. The triazine ring is a component of many commercially important reactive dyes, which form covalent bonds with textile fibers, leading to excellent color fastness. uctm.edu

The primary amino group of this compound is particularly important for dye synthesis. This group can be readily converted into a diazonium salt through a process called diazotization. The resulting diazonium salt is a reactive intermediate that can be coupled with various electron-rich aromatic compounds (coupling components) such as phenols and naphthols to form highly colored azo compounds. iosrjournals.org Azo dyes represent the largest and most versatile class of synthetic dyes used in industries ranging from textiles to food and paper. impactfactor.org The specific color of the resulting dye can be tuned by changing the coupling component, allowing for the creation of a wide spectrum of hues.

Moreover, the triazine ring itself is a key structural feature in many reactive dyes. Typically, a chromophore is attached to a halogenated triazine ring, such as dichlorotriazine. The halogen atoms on the triazine ring are reactive and can be displaced by nucleophilic groups on fibers like cotton (hydroxyl groups) or wool (amino groups) under alkaline conditions, forming a stable covalent bond. uctm.edu While this compound does not have these reactive halogens, its amino group can be used to link it to a pre-existing halogenated triazine, incorporating it into a larger dye molecule that combines the chromophoric properties derived from the amino group with the fiber-reactive properties of the halogenated triazine.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-Amino-2H-triazine-4,5-dione and its derivatives?

  • Methodological Answer : Synthesis optimization often involves multi-step protocols, such as cyclization and dehydration. For example, cyclization of intermediates like formula (IV) with aminoguanidine salts under controlled dehydration conditions can yield triazine derivatives . Reaction parameters (temperature, solvent, and stoichiometry) must be systematically tested to maximize yield. Triethylamine is frequently used as an acid scavenger in triazine-based syntheses to stabilize intermediates, as demonstrated in the preparation of (4,6-dimethoxy-1,3,5-triazin-2-yl) amino acid derivatives .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming structural integrity, particularly for distinguishing amino and dione moieties. For example, (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione derivatives were characterized using ¹³C NMR data to resolve stereochemistry .
  • X-ray Crystallography : Provides definitive confirmation of molecular geometry and intermolecular interactions (e.g., hydrogen bonding and π-π stacking in crystal structures) .
  • IR Spectroscopy : Identifies functional groups such as carbonyl (C=O) and amino (N-H) stretches .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Waste Management : Segregate chemical waste and dispose via certified hazardous waste handlers to prevent environmental contamination .
  • Emergency Measures : Immediate rinsing with water for accidental exposure and consultation with a physician, as advised in safety data sheets .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in rearrangement reactions?

  • Methodological Answer : The Lossen rearrangement of related diones (e.g., 3-amino-1H-pyrrole-2,5-dione) reveals that nitrogen substitution in the succinimide ring is critical for reactivity. Hydrogen bonding and π-π interactions in crystal structures can guide mechanistic hypotheses, while isotopic labeling (e.g., ¹⁵N) tracks migratory pathways .

Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : Simulate ligand-receptor interactions (e.g., GPR119-Gs complex studies) to identify binding motifs. Modifications like tetrazole-to-pyrrolidine-2,5-dione substitutions can enhance agonistic effects, as shown in SAR studies .
  • DFT Calculations : Optimize electronic configurations to predict regioselectivity in cyclization or substitution reactions .

Q. How can researchers evaluate the antiviral potential of this compound derivatives?

  • Methodological Answer :

  • In Vitro Assays : Test compounds against viral strains (e.g., H1N1) using plaque reduction assays. For example, diketopiperazine derivatives showed IC₅₀ values of 6.8–41.5 μM, validated via dose-response curves .
  • Structural-Activity Relationships (SAR) : Modify substituents (e.g., benzylidene or imidazolyl groups) and correlate changes with bioactivity. CD exciton chirality and Mosher’s method resolve stereochemical impacts on activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.